molecular formula C17H15BrClN5O2 B2416013 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-80-5

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2416013
CAS RN: 899737-80-5
M. Wt: 436.69
InChI Key: FHHZQVBNZGXCNL-UHFFFAOYSA-N
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Description

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15BrClN5O2 and its molecular weight is 436.69. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid-Phase Synthesis Methodologies

Research has demonstrated the utility of similar compounds in the development of methodologies for solid-phase synthesis, particularly for the synthesis of C-terminal peptide amides. This application leverages the acid-labile anchoring linkages these compounds can offer, facilitating the synthesis of peptides with high yields and purities under mild conditions (Albericio & Bárány, 2009).

Antimicrobial and Anticancer Activities

Several derivatives have been synthesized to assess their antimicrobial and anticancer activities. Notably, some compounds have shown good to moderate activities against a variety of test microorganisms, demonstrating their potential as novel antimicrobial agents (Bektaş et al., 2007). Moreover, specific derivatives have been evaluated for their anticancer activity against a panel of cancer types, indicating their potential use in cancer therapy (Bekircan et al., 2008).

Structural Analysis and Characterization

X-ray diffraction techniques and density functional theory (DFT) calculations have been applied to determine the molecular structure of related compounds, providing insights into their chemical behavior and potential applications in designing new molecules with desired properties (Șahin et al., 2011).

Enzymatic Inhibition

The synthesis and evaluation of derivatives for their inhibitory activities against enzymes such as lipase and α-glucosidase have been reported, highlighting their potential therapeutic applications in treating diseases associated with these enzymes (Bekircan et al., 2015).

Electronic and Nonlinear Optical Properties

The electronic, nonlinear optical properties, and spectroscopic properties of certain derivatives have been explored through DFT calculations, revealing their potential applications in materials science and photonics (Beytur & Avinca, 2021).

properties

IUPAC Name

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(3-chlorophenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN5O2/c1-26-14-6-5-11(18)7-10(14)9-24-16(20)15(22-23-24)17(25)21-13-4-2-3-12(19)8-13/h2-8H,9,20H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHZQVBNZGXCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

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